Boc-L-threonine, also known as N-(tert-Butoxycarbonyl)-L-threonine, is a valuable building block in the field of peptide synthesis. The "Boc" group protects the amino group of the threonine molecule, allowing for the selective formation of peptide bonds between Boc-L-threonine and other amino acids. This controlled approach is crucial for constructing peptides with specific sequences, which are essential for studying protein function, developing new drugs, and exploring various biological processes [].
Boc-L-threonine serves as a versatile starting material for the synthesis of various threonine derivatives. These derivatives can be used to investigate the specific roles of different functional groups on the threonine molecule in various contexts. For example, modifications can be made to the hydroxyl group or the side chain of threonine to create probes for studying protein interactions, enzymes, and cellular processes [].
Boc-L-threonine finds applications in glycoscience, the study of carbohydrates and their interactions with other molecules. It can be used to synthesize glycosylated peptides, which are important for understanding cell-cell communication, signal transduction, and immune function. By incorporating Boc-L-threonine into these molecules, researchers can investigate the impact of threonine on the properties and functions of glycosylated peptides.
Boc-L-threonine can be employed in research on protein folding and stability. By incorporating it into model peptides, scientists can explore how the presence of threonine affects the folding process, stability, and interactions of these peptides. This knowledge can contribute to a better understanding of protein misfolding diseases like Alzheimer's and Parkinson's [].
Boc-Threonine, also known as N-tert-butoxycarbonyl-L-threonine, is a derivative of the amino acid threonine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of threonine. This compound has the empirical formula and a molecular weight of 219.23 g/mol. Boc-Threonine is typically used in peptide synthesis due to its stability and ease of manipulation under various chemical conditions .
Boc-Threonine can be synthesized through several methods:
Boc-Threonine is primarily utilized in:
Interaction studies involving Boc-Threonine focus on its role in peptide interactions and stability. Research often examines how the presence of the Boc group influences the conformation and bioactivity of peptides. Additionally, studies may explore how modifications at the threonine side chain affect interactions with receptors or enzymes involved in metabolic pathways .
Boc-Threonine shares structural similarities with other Boc-protected amino acids. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Boc-Alanine | Similar protective group | Smaller side chain; simpler structure |
Boc-Serine | Similar protective group | Hydroxyl group on side chain; different reactivity |
Boc-Valine | Similar protective group | Branched side chain; more hydrophobic properties |
Boc-Cysteine | Similar protective group | Contains a thiol group; unique reactivity with metals |
Boc-Threonine is unique due to its specific hydroxyl side chain, which allows for distinct interactions and functionalities compared to other Boc-protected amino acids. This makes it particularly valuable in synthesizing peptides that require threonine's specific properties for biological activity or structural integrity .
N-tert-Butoxycarbonyl-L-threonine, bearing the Chemical Abstracts Service registry number 2592-18-9, represents a protected form of the essential amino acid L-threonine. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. Alternative nomenclature systems recognize this compound through various synonyms including N-(tert-Butoxycarbonyl)-L-threonine, tert-butyloxycarbonyl-L-threonine, and N-tert-butoxycarbonyl-threonine. The molecular formula C9H17NO5 describes a compound with a molecular weight of 219.23 grams per mole, characterized by specific stereochemical configurations at both the α-carbon and β-carbon positions.
The historical development of N-tert-Butoxycarbonyl-L-threonine is intrinsically linked to the broader evolution of amino acid protecting group chemistry, particularly the pioneering work of Louis Carpino in the late 1950s. Carpino's development of the tert-butyloxycarbonyl protecting group represented a significant advancement over earlier protecting group strategies, providing chemists with an acid-labile protecting group that could be removed under relatively mild conditions. The specific application of this protecting group to threonine residues became particularly important as peptide chemists recognized the unique challenges presented by threonine's hydroxyl-containing side chain, which required careful protection strategies to prevent unwanted side reactions during peptide assembly. The compound gained prominence following the development of solid phase peptide synthesis by R. Bruce Merrifield, who incorporated tert-butyloxycarbonyl-protected amino acids into his original synthetic protocols.
The nomenclature conventions for this compound reflect the systematic approach to naming protected amino acids, where the protecting group designation precedes the amino acid name, followed by appropriate stereochemical and functional group descriptors. The tert-butyloxycarbonyl designation specifically refers to the bulky protecting group attached to the amino nitrogen, which provides both steric protection and electronic stabilization during synthetic manipulations. This systematic naming approach has become standardized across the peptide synthesis community, facilitating clear communication regarding specific protected amino acid derivatives.
N-tert-Butoxycarbonyl-L-threonine belongs to the broader classification of carbamate-protected amino acids, representing a specific subset of urethane protecting groups that have found widespread application in peptide synthesis. The structural architecture of this compound features the characteristic tert-butyloxycarbonyl protecting group attached to the α-amino nitrogen of L-threonine, creating a stable carbamate linkage that can be selectively cleaved under acidic conditions. The protecting group itself consists of a tertiary butyl group connected through an oxygen atom to a carbonyl carbon, which in turn forms the carbamate bond with the amino nitrogen. This arrangement provides both electronic stabilization through resonance effects and steric protection through the bulky tert-butyl substituent.
The stereochemical complexity of N-tert-Butoxycarbonyl-L-threonine stems from the presence of two chiral centers within the threonine backbone. The α-carbon maintains the (S)-configuration characteristic of L-amino acids, while the β-carbon exhibits the (R)-configuration that distinguishes threonine from its diastereomer allothreonine. This specific stereochemical arrangement is crucial for biological activity and must be preserved throughout synthetic manipulations. The hydroxyl group at the β-position represents a potential site for additional protection when required, leading to derivatives such as N-tert-butyloxycarbonyl-O-benzyl-L-threonine, which provides dual protection for both the amino and hydroxyl functionalities.
Table 1: Structural Characteristics of N-tert-Butoxycarbonyl-L-threonine
The classification of this compound within protected amino acid chemistry extends beyond simple structural considerations to encompass its reactivity profile and synthetic utility. As a member of the tert-butyloxycarbonyl-protected amino acid family, it shares common deprotection mechanisms with other members of this class, typically involving treatment with trifluoroacetic acid or hydrochloric acid in organic solvents. The specific reactivity patterns associated with the threonine side chain, including its hydrogen bonding capabilities and potential for oxidation reactions, place additional constraints on synthetic protocols and require careful consideration of reaction conditions.
The significance of N-tert-Butoxycarbonyl-L-threonine in peptide science cannot be overstated, as it serves as an essential building block for the synthesis of threonine-containing peptides and proteins. In solid phase peptide synthesis protocols, this compound enables the sequential assembly of peptide chains while maintaining protection of the amino group until the appropriate stage of the synthesis. The mild deprotection conditions required for tert-butyloxycarbonyl group removal make it particularly suitable for complex peptide syntheses where harsh conditions might lead to side chain modification or peptide backbone degradation. The compound's utility extends to both manual and automated peptide synthesis platforms, where its predictable reactivity and high coupling efficiencies contribute to successful peptide assembly.
The role of N-tert-Butoxycarbonyl-L-threonine in modern peptide chemistry is exemplified by its incorporation into standardized synthetic protocols used throughout the pharmaceutical and biotechnology industries. The compound's availability in high purity forms, typically exceeding 98% purity as determined by titration methods, ensures reproducible synthetic outcomes and minimizes the introduction of impurities that could complicate subsequent purification steps. The development of efficient synthesis methods for this compound, including optimized procedures using di-tert-butyl dicarbonate and sodium bicarbonate in aqueous methanol systems, has made it readily accessible to researchers worldwide.
Table 2: Applications of N-tert-Butoxycarbonyl-L-threonine in Synthetic Chemistry
The broader significance of this compound in organic synthesis extends beyond peptide chemistry to include its use in the synthesis of complex natural products and pharmaceutical intermediates containing threonine residues. Recent advances in synthetic methodology have explored novel applications of N-tert-Butoxycarbonyl-L-threonine in asymmetric synthesis, where its well-defined stereochemistry serves as a chiral auxiliary or starting material for the preparation of other optically active compounds. The compound's participation in various synthetic transformations, including coupling reactions, cyclization processes, and functional group modifications, demonstrates its versatility as a synthetic building block.
tert-Butoxycarbonyl-L-threonine, commonly referred to as N-tert-butoxycarbonyl-L-threonine, represents a protected derivative of the essential amino acid L-threonine [1] [3]. The compound possesses the molecular formula C₉H₁₇NO₅ with a molecular weight of 219.23 grams per mole [1] [2] [3]. The chemical structure incorporates a tert-butoxycarbonyl protecting group attached to the amino nitrogen of L-threonine, creating a carbamate linkage that serves as a critical protecting group in peptide synthesis applications [4] [6].
The linear structural formula is represented as CH₃CH(OH)CH(COOH)NHCOOC(CH₃)₃, which illustrates the presence of the characteristic hydroxyl group on the threonine side chain and the bulky tert-butyl ester protecting group [1]. The compound maintains the fundamental threonine backbone while incorporating the protective functionality that prevents unwanted reactions during synthetic procedures [8] [11].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₇NO₅ | [1] [2] [3] |
Molecular Weight | 219.23 g/mol | [1] [2] [3] |
Chemical Abstract Service Number | 2592-18-9 | [1] [2] [3] |
InChI Key | LLHOYOCAAURYRL-RITPCOANSA-N | [3] [9] |
Beilstein Registry Number | 2051735 | [1] |
The SMILES notation for this compound is CC@@HC@HC(O)=O, which explicitly defines the stereochemical configuration at both chiral centers [1]. The InChI representation provides a standardized method for describing the molecular structure: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 [3] [22].
tert-Butoxycarbonyl-L-threonine exhibits two chiral centers, resulting in specific stereochemical requirements that define its biological and chemical properties [4] [28]. The compound maintains the (2S,3R) absolute configuration characteristic of L-threonine, where the carbon-2 position bears the amino group and carboxyl group, while carbon-3 contains the hydroxyl group and methyl substituent [4] [9] [28].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the alpha carbon (C-2) exhibiting S configuration and the beta carbon (C-3) displaying R configuration [4] [28]. This specific stereochemical arrangement is fundamental to the compound's recognition by biological systems and its utility in asymmetric synthesis applications [28].
The International Union of Pure and Applied Chemistry name for this compound is (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, which explicitly identifies both chiral centers and their respective configurations [4] [9]. The maintenance of the natural L-threonine stereochemistry ensures compatibility with biological systems and synthetic methodologies requiring specific chirality [28].
Stereochemical Feature | Configuration | Description |
---|---|---|
C-2 (Alpha Carbon) | S | Bears amino and carboxyl groups |
C-3 (Beta Carbon) | R | Contains hydroxyl and methyl groups |
Overall Configuration | (2S,3R) | L-threonine absolute configuration |
Enantiomeric Purity | ≥99.0% | High stereochemical integrity [8] [35] |
The compound demonstrates high enantiomeric purity, typically exceeding 99.0% as determined by analytical methods including high-performance liquid chromatography and optical rotation measurements [8] [12] [35]. This stereochemical integrity is essential for applications requiring precise chirality control in synthetic transformations [28].
tert-Butoxycarbonyl-L-threonine exhibits well-defined thermal properties that facilitate its handling and purification processes [1] [10] [11]. The compound demonstrates a melting point range of 80-82°C according to literature sources, with some variations reporting 84°C with decomposition [1] [10] [12] [16]. The thermal decomposition characteristics indicate the compound's stability limitations at elevated temperatures, necessitating appropriate storage and handling conditions [12] [16].
The solubility profile of tert-Butoxycarbonyl-L-threonine encompasses a broad range of organic solvents, reflecting its amphiphilic nature due to the presence of both hydrophobic tert-butyl groups and hydrophilic carboxyl and hydroxyl functionalities [11]. The compound demonstrates solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, making it suitable for various synthetic applications [11]. Water solubility is limited due to the hydrophobic tert-butoxycarbonyl protecting group [33].
Physical Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 80-82°C | Literature value | [1] [10] |
Melting Point | 84°C (dec.) | Decomposition | [12] [16] |
Density | 1.2±0.1 g/cm³ | Calculated | [10] |
Boiling Point | 387.1±37.0°C | 760 mmHg | [10] |
Flash Point | 187.9±26.5°C | Calculated | [10] |
Refractive Index | 1.483 | Calculated | [10] |
The compound exists as a white to almost white powder or crystalline material at room temperature, with its physical form depending on crystallization conditions and purity [8] [9] [12]. The crystalline nature facilitates purification through recrystallization techniques and contributes to the compound's stability during storage [12] [16].
The optical rotation of tert-Butoxycarbonyl-L-threonine serves as a critical parameter for confirming stereochemical integrity and purity assessment [1] [6] [11]. The specific rotation values demonstrate consistent measurements across multiple sources, with [α]₂₀/D values ranging from -7.0° to -10.0° when measured at a concentration of 1% in acetic acid [12] [16] [21]. Alternative measurements report [α]₂₀/D of -8.5±1° under similar conditions [1] [6].
The optical rotation measurements provide quantitative assessment of the compound's chiral purity and serve as a quality control parameter in commercial preparations [12] [16]. The negative rotation values are characteristic of the L-configuration and distinguish this compound from its D-enantiomer, which would exhibit positive rotation values [15] [29].
Optical Property | Value | Conditions | Reference |
---|---|---|---|
Specific Rotation | -7.0° to -10.0° | c=1 in AcOH, 20°C | [12] [16] [21] |
Specific Rotation | -8.5±1° | c=1% in acetic acid | [1] [6] |
Specific Rotation | -7° | c=1 in AcOH | [12] [16] |
Wavelength | 589 nm (D-line) | Sodium D-line | [12] [16] |
The consistency of optical rotation values across different sources confirms the reliability of this parameter for quality assessment and stereochemical verification [1] [12] [16]. The measurements are typically performed using sodium D-line illumination at 20°C, providing standardized conditions for comparison across different laboratories and commercial sources [12] [16] [21].
Crystallographic analysis of tert-Butoxycarbonyl-L-threonine reveals detailed molecular geometry and intermolecular interactions that govern its solid-state properties [17] [25]. While specific single-crystal X-ray diffraction data for the parent compound are limited in the available literature, related studies on tert-butoxycarbonyl-protected amino acid derivatives provide insights into the structural characteristics [17] [25] [27].
The molecular dimensions and bond parameters derived from crystallographic studies of related compounds indicate typical bond lengths and angles associated with carbamate protecting groups and threonine derivatives [17] [25]. The tert-butoxycarbonyl group adopts conformations that minimize steric interactions while maintaining effective protection of the amino functionality [25] [27].
X-ray powder diffraction analysis serves as a complementary technique for phase identification and crystalline characterization of tert-Butoxycarbonyl-L-threonine [26]. The diffraction patterns provide unique fingerprints for the compound, enabling identification of polymorphic forms and assessment of crystalline purity [26].
Structural Parameter | Typical Range | Method | Reference |
---|---|---|---|
Crystal System | Various | X-ray diffraction | [25] [26] |
Space Group | Determined by symmetry | Single crystal XRD | [25] [27] |
Unit Cell Parameters | Compound-specific | Crystallographic analysis | [25] [27] |
Intermolecular Interactions | Hydrogen bonding | Structural analysis | [17] [25] |
The crystallographic data for related tert-butoxycarbonyl amino acid derivatives demonstrate the formation of intermolecular hydrogen bonding networks that stabilize the crystal structure [17] [25]. These interactions typically involve the carboxyl group, the carbamate carbonyl, and the hydroxyl group of the threonine side chain [17] [25]. The specific arrangement of molecules in the crystal lattice influences the compound's physical properties, including melting point, solubility, and stability [25] [26].
Irritant